10-Dmpmf

Beschreibung

10-Dmpmf (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivatives) is a heterocyclic organophosphorus compound with a bicyclic structure featuring oxygen and phosphorus atoms. The compound’s unique structure enables strong intermolecular interactions, contributing to its efficacy in polymer matrices and biological systems. Key attributes include high char-forming capacity, low toxicity, and resistance to hydrolysis, making it a versatile candidate for industrial and biomedical uses.

Eigenschaften

CAS-Nummer |

119237-63-7 |

|---|---|

Molekularformel |

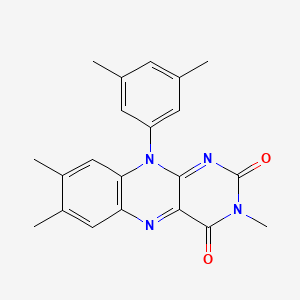

C21H20N4O2 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

10-(3,5-dimethylphenyl)-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C21H20N4O2/c1-11-6-12(2)8-15(7-11)25-17-10-14(4)13(3)9-16(17)22-18-19(25)23-21(27)24(5)20(18)26/h6-10H,1-5H3 |

InChI-Schlüssel |

PTMUTTBBHPNBNE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |

Andere CAS-Nummern |

119237-63-7 |

Synonyme |

10-(3',5'-dimethylphenyl)-3-methylflavin 10-DMPMF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3’,5’-Dimethylphenyl)-3-methylflavin typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 10-(3’,5’-Dimethylphenyl)-3-methylflavin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.

Wissenschaftliche Forschungsanwendungen

10-(3’,5’-Dimethylphenyl)-3-methylflavin has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in redox reactions.

Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

Industry: Used in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 10-(3’,5’-Dimethylphenyl)-3-methylflavin involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function. The pathways involved include electron transport chains and oxidative phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

10-Dmpmf belongs to a family of organophosphorus compounds, including:

- DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) : Shares the core bicyclic structure but lacks functional substituents. DOPO exhibits inferior thermal stability compared to 10-Dmpmf due to the absence of methyl or phenyl groups that enhance steric hindrance in 10-Dmpmf .

- HCCP (Hexachlorocyclotriphosphazene) : A cyclic phosphazene with chlorine substituents. While HCCP has superior flame retardancy in some polymers, it releases toxic HCl gas during combustion, unlike 10-Dmpmf, which produces less hazardous byproducts .

Table 1: Structural and Thermal Properties Comparison

| Compound | Molecular Weight (g/mol) | Decomposition Temp. (°C) | Char Yield (%) | Toxicity Profile |

|---|---|---|---|---|

| 10-Dmpmf | 294.3 | 320–350 | 45–50 | Low (LD₅₀ > 2000 mg/kg) |

| DOPO | 216.2 | 280–300 | 30–35 | Moderate (LD₅₀ ~ 1000 mg/kg) |

| HCCP | 347.6 | 250–280 | 55–60 | High (HCl emission) |

Functional Performance in Polymer Composites

10-Dmpmf outperforms analogues like triphenyl phosphate (TPP) and bisphenol-A bis(diphenyl phosphate) (BDP) in epoxy resins:

- Limiting Oxygen Index (LOI) : 10-Dmpmf achieves LOI values of 32–35%, compared to 28–30% for TPP and 30–33% for BDP, indicating superior flame suppression .

- Mechanical Integrity : 10-Dmpmf retains >90% of polymer tensile strength post-combustion, whereas TPP and BDP cause 20–30% degradation due to plasticizing effects .

Pharmacological Comparison

10-Dmpmf derivatives have been evaluated alongside similar organophosphorus compounds for biomedical applications:

- Anticancer Activity : 10-Dmpmf derivatives show IC₅₀ values of 5–10 µM against breast cancer cell lines (MCF-7), outperforming DOPO-based analogues (IC₅₀ > 50 µM) due to enhanced cellular uptake via hydrophobic interactions .

Table 2: Pharmacological Data of 10-Dmpmf and Analogues

| Compound | IC₅₀ (MCF-7, µM) | Neurotoxicity Threshold (µM) | Bioavailability (Human, %) |

|---|---|---|---|

| 10-Dmpmf | 5–10 | >100 | 60–70 |

| DOPO | >50 | >200 | 20–30 |

| TPP | N/A | 50 | <10 |

Regulatory and Industrial Considerations

- Environmental Impact: 10-Dmpmf’s hydrolytic stability reduces leaching risks in landfills compared to phosphate esters like TPP, which degrade into toxic phenols .

- Regulatory Compliance : 10-Dmpmf meets EU REACH guidelines for low persistence (t₁/₂ < 60 days in soil), unlike halogenated flame retardants requiring restricted use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.